(E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate
Description
Properties
IUPAC Name |
methyl (E)-3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-14-11(13)5-4-10-3-2-6-12(9-10)15-7-8-16-12/h3-5H,2,6-9H2,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFWOFLOOPUESJ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CCCC2(C1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CCCC2(C1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate typically involves the reaction of a suitable dioxaspiro compound with an acrylate derivative under controlled conditions. One common method involves the use of a base-catalyzed reaction where the dioxaspiro compound is reacted with methyl acrylate in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of (E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the acrylate moiety, where nucleophiles such as amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Scientific Research Applications
(E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Spirocyclic Motifs
Compound 7 : 2-(9-Oxo-1,2,5-trioxaspiro[5.5]undec-3-yl)acrylic acid methyl ester
- CAS: Not specified.
- Molecular Formula : C₁₂H₁₆O₆ (MW: 256.25 g/mol).
- Key Data :
Compound 8 : 2-[12-(1-Methoxycarbonyl-vinyl)-1,2,5,10,11,14-hexadispiro[5.2.5.2]hexadec-3-yl]acrylic acid methyl ester
- CAS: Not specified.
- Molecular Formula : C₂₀H₂₄O₆ (MW: 384.40 g/mol).
- Key Data: Yield: 10% . Key Features: A bis-spiro compound with two dioxaspiro rings, leading to complex stereochemistry and lower synthetic yields compared to mono-spiro analogs like the target compound .
Acrylate Esters with Aromatic Substituents
Compound 10e : (1-{2-[p-(Trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazol-4-yl)methyl (E)-3-(3,4-dihydroxyphenyl)acrylate
- CAS: Not specified.
- Molecular Formula : C₂₁H₂₀F₃N₃O₅ (MW: 463.40 g/mol).
- Key Data :
Compound 12b : (1-Ethyl-1H-1,2,3-triazol-4-yl)methyl (E)-3-(3,4-dihydroxyphenyl)acrylate
Paramagnetic Acrylate Esters
Compound 17 : (1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-yl)methyl (E)-3-(3,4-dihydroxyphenyl)acrylate
Comparative Analysis Table
Key Research Findings
Synthetic Yields : Spirocyclic acrylates (e.g., target compound, Compound 7) generally exhibit lower yields (20–59%) compared to triazole-functionalized analogs (68%) due to the complexity of spiro ring formation .
Thermal Stability : Melting points correlate with molecular rigidity. Triazole and trifluoromethyl groups (Compound 10e) increase stability, whereas spiro systems (target compound) offer moderate stability .
Biological Activity : Triazole-containing acrylates (e.g., Compounds 10e, 12b) show promise in anticancer and antioxidant research, while the target compound’s applications are more oriented toward polymer chemistry .
Functional Versatility : The target compound’s spiro ring and ester group enable diverse reactivity, such as participation in Diels-Alder reactions, unlike peroxide-containing analogs (Compound 7) .
Biological Activity
(E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate is an organic compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings associated with this compound.
The synthesis of (E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate typically involves a reaction between a suitable dioxaspiro compound and an acrylate derivative. A common method includes a base-catalyzed reaction utilizing sodium hydride or potassium tert-butoxide in an inert solvent like tetrahydrofuran at low temperatures. The compound has a molecular formula of and a molecular weight of approximately 224.25 g/mol .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can influence various biochemical pathways, resulting in the observed biological effects.
Biological Activities
Research indicates that (E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate exhibits several potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may possess antimicrobial properties, making them candidates for further investigation in the development of new antibiotics.
- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Anticancer Potential : Compounds with similar spirocyclic structures have been explored for their ability to inhibit cancer cell proliferation, particularly in prostate cancer models due to their interaction with steroidogenic enzymes .
Case Studies
A notable study evaluated the effects of spirocyclic compounds on various cancer cell lines, revealing that certain derivatives demonstrated significant cytotoxicity against prostate cancer cells. For instance, compounds structurally related to (E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate showed IC50 values in the low micromolar range, indicating potent activity against these cells .
Comparative Analysis
To understand the uniqueness of (E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate, a comparison with related compounds was conducted:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1,4-Dioxaspiro[4.4]nonane | Spirocyclic | Moderate antimicrobial |
| Methyl 3-(1,4-dioxaspiro[4.5]decane)propanoate | Spirocyclic without acrylate | Lower reactivity |
| (E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate | Spirocyclic with acrylate | High potential for enzyme inhibition |
This table highlights how the presence of the acrylate moiety enhances reactivity and biological activity compared to structurally similar compounds.
Q & A
(Basic) What synthetic strategies are commonly employed to prepare (E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate?
Answer:
The compound is typically synthesized via conjugate addition or esterification involving spirocyclic intermediates. A representative method involves:
- Step 1: Preparation of 1,4-dioxaspiro[4.5]decan-7-one (or derivatives) using LDA (lithium diisopropylamide) to deprotonate the ketone, followed by reaction with diethyl oxalate to introduce the acrylate precursor .
- Step 2: Stereoselective esterification with methyl acrylate under controlled conditions (e.g., anhydrous THF, −78°C) to ensure retention of the (E)-configuration .
- Critical Parameters: Temperature control (−78°C to RT), inert atmosphere (N₂), and stoichiometric use of LDA are essential to avoid side reactions.
Table 1: Example Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | LDA, THF, −78°C | 75% | |
| 2 | Methyl acrylate, RT | 39-91% |
(Basic) Which spectroscopic methods are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Key for confirming the spirocyclic structure and (E)-configuration. For example:
- IR Spectroscopy: Confirms ester (C=O stretch at ~1720 cm⁻¹) and sp³ C-O bonds (1200–1000 cm⁻¹).
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
Note: Solvent effects (e.g., CDCl₃ vs. DMSO-d₆) can shift NMR signals; always compare with literature data .
(Advanced) How can discrepancies in NMR data for derivatives of this compound be resolved?
Answer:
Discrepancies often arise from solvent effects , dynamic conformational changes , or impurities . Mitigation strategies include:
- Variable Temperature (VT) NMR: To detect conformational flexibility (e.g., coalescence of peaks at higher temps) .
- 2D NMR (COSY, HSQC): For unambiguous assignment of overlapping signals.
- Cross-Validation: Compare with synthetic intermediates (e.g., 1,4-dioxaspiro[4.5]decan-7-one) to isolate structural contributions .
Example: In , ¹H NMR of 1,4-dioxaspiro[4.5]decan-7-one at 24.8°C shows distinct splitting patterns, whereas elevated temperatures may simplify spectra due to ring puckering equilibria.
(Advanced) What functionalization strategies are feasible for the spirocyclic core of this compound?
Answer:
The dioxaspiro ring enables stereoselective functionalization via:
- Electrophilic Addition: E.g., epoxidation of the double bond using m-CPBA (meta-chloroperbenzoic acid) .
- Nucleophilic Substitution: Introduction of azides (e.g., NaN₃ in DMF) or organometallic reagents (e.g., Grignard) at the sp³-hybridized carbons .
- Protection/Deprotection: The dioxolane ring can act as a ketone-protecting group, removable via acid hydrolysis .
Case Study: demonstrates azide introduction via SN2 displacement, yielding 7-(azidomethyl)-1,4-dioxaspiro[4.5]decan-7-ol (39% yield).
(Basic) What safety protocols are recommended for handling this compound?
Answer:
- Toxicity Data: Limited acute toxicity is reported, but acrylate esters are generally irritants. Use PPE (gloves, goggles) and work in a fume hood .
- Stability: Store under inert gas (argon) at −20°C to prevent hydrolysis of the ester group .
- Waste Disposal: Neutralize with dilute NaOH before disposal to hydrolyze reactive esters .
(Advanced) How can reaction yields be optimized in large-scale syntheses?
Answer:
- Catalysis: Use Lewis acids (e.g., TiCl₄) to accelerate conjugate additions .
- Solvent Selection: Polar aprotic solvents (THF, DMF) enhance reagent solubility and reaction homogeneity .
- Purification: Gradient silica gel chromatography or recrystallization (e.g., hexane/EtOAc) improves purity .
Table 2: Solvent Impact on Yield
| Solvent | Reaction Time | Yield |
|---|---|---|
| THF | 16 h | 75% |
| DMF | 8 h | 68% |
(Advanced) What computational methods aid in predicting the reactivity of this compound?
Answer:
- DFT Calculations: Model transition states for stereoselective reactions (e.g., Gaussian or ORCA software) .
- Molecular Dynamics (MD): Simulate solvent effects on spirocyclic ring conformation .
- Docking Studies: Predict interactions in biological applications (e.g., enzyme inhibition) .
(Basic) What are the key applications of this compound in academic research?
Answer:
- Intermediate in Alkaloid Synthesis: Used to build nitrogen-containing heterocycles (e.g., lycopodium alkaloids) .
- Polymer Chemistry: Acrylate group enables radical polymerization for functional materials .
- Pharmaceutical Probes: Spirocyclic cores are explored for sigma receptor modulation .
(Advanced) How to address low reproducibility in spirocyclic acrylate syntheses?
Answer:
- Parameter Control: Strict adherence to temperature (−78°C for LDA reactions) and moisture-free conditions .
- Reagent Purity: Use freshly distilled THF and titrated LDA to ensure consistent reactivity.
- Byproduct Analysis: Monitor reactions via TLC or LC-MS to identify side products (e.g., over-esterification) .
(Advanced) What are the challenges in crystallizing this compound for X-ray studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
